N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., amine, ester, etc.) is also identified based on its functional groups.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms involved, and their connectivity.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The reactivity of an organic compound is largely determined by its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity towards various reagents.Scientific Research Applications
Environmental Impact and Monitoring
- Parabens, which are esters of para-hydroxybenzoic acid and can include benzyl groups, are widely used as preservatives in various products. They have been identified in aquatic environments and are considered emerging contaminants. Despite treatments that eliminate them relatively well from wastewater, they are always present at low concentration levels in effluents of wastewater treatment plants. Their occurrence, fate, and behavior in aquatic environments, including the formation of chlorinated by-products, are areas of ongoing research due to their potential environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Synthesis and Properties
- Research on the synthesis, spectroscopic, and structural properties of novel substituted compounds, including the reaction of chloral with substituted anilines, highlights the complexity and variety of products depending on the type of amine and reaction conditions. Such research provides insights into the conformation of observed products and contributes to understanding the chemical behavior of compounds like N
2-benzyl-3-chloro-N2-ethyl-1,2-benzenediamine (Issac & Tierney, 1996).
Biomonitoring and Health Surveillance
- Benzylmercapturic acid, a biomarker related to exposure to compounds with a benzyl group, has been used in occupational health to monitor exposure to certain chemicals, such as toluene. This approach is pivotal in assessing the risk and ensuring the safety of workers exposed to various industrial chemicals (Inoue et al., 2002).
Safety And Hazards
Safety and hazard information for a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and precautions for safe handling and storage.
Future Directions
Future directions could involve exploring new synthetic routes to the compound, studying its reactivity under different conditions, or investigating its potential applications (e.g., medicinal, industrial).
properties
IUPAC Name |
2-N-benzyl-3-chloro-2-N-ethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-2-18(11-12-7-4-3-5-8-12)15-13(16)9-6-10-14(15)17/h3-10H,2,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIHGJNGUISJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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